2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
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Overview
Description
2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is an organic compound with the molecular formula C17H15N3O2S and a molecular weight of 325.39 g/mol
Preparation Methods
The synthesis of 2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves several steps. One common method includes the reaction of a compound such as 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of triethylamine and anhydrous tetrahydrofuran . The reaction is typically carried out at low temperatures initially and then gradually warmed to room temperature and further to 70°C. The final product is obtained by adjusting the pH to acidic conditions using hydrochloric acid .
Chemical Reactions Analysis
2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, triethylamine, and anhydrous tetrahydrofuran . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate leads to the formation of phthalazinone scaffolds .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used as an intermediate in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase . These scaffolds have significant applications in the design of anticancer drugs. Additionally, 2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is used in the synthesis of isocorydine derivatives, which exhibit anticancer effects . The compound also finds applications in the development of new benzamide compounds with antioxidant and antibacterial activities .
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, the phthalazinone scaffolds synthesized from this compound act as inhibitors of poly (ADP-ribose) polymerase, an enzyme involved in DNA repair . By inhibiting this enzyme, the compound can induce cell death in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
2-(methylthio)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide can be compared with similar compounds such as 2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid Both compounds share a similar phthalazinone scaffold, but the presence of different substituents can lead to variations in their chemical properties and biological activities
Properties
IUPAC Name |
2-methylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-23-15-9-5-4-8-13(15)16(21)18-10-14-11-6-2-3-7-12(11)17(22)20-19-14/h2-9H,10H2,1H3,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFAYIRBTJNNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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